

The Chemistry of Capadenoson: A Technical Guide to its Synthesis and Structure

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Compound of Interest		
Compound Name:	Capadenoson	
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Abstract

Capadenoson (BAY 68-4986) is a non-nucleoside, partial adenosine A₁ receptor agonist that has been investigated for its therapeutic potential in cardiovascular conditions. More recent findings have also classified it as a biased agonist at the adenosine A₂B receptor, revealing a more complex pharmacological profile. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a likely synthetic pathway for **Capadenoson** based on established chemical literature. Furthermore, it details its mechanism of action through relevant signaling pathways and provides an experimental protocol for its characterization.

Chemical Structure and Physicochemical Properties

Capadenoson is a complex heterocyclic molecule belonging to the 2-aminopyridine-3,5-dicarbonitrile class of compounds. Its systematic IUPAC name is 2-amino-6-[[[2-(4-chlorophenyl)-4-thiazolyl]methyl]thio]-4-[4-(2-hydroxyethoxy)phenyl]-3,5-pyridinedicarbonitrile[1] [2].

Table 1: Chemical and Physical Properties of Capadenoson

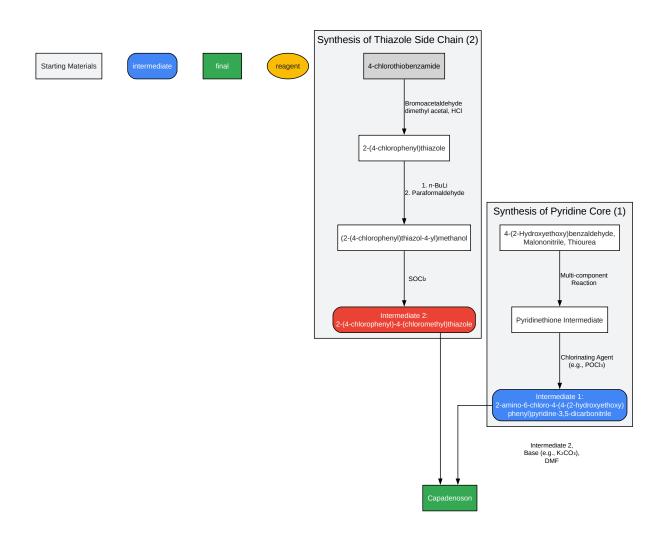


Property	Value	Reference(s)
IUPAC Name	2-amino-6-[[[2-(4- chlorophenyl)-4- thiazolyl]methyl]thio]-4-[4-(2- hydroxyethoxy)phenyl]-3,5- pyridinedicarbonitrile	[1][2]
Synonyms	BAY 68-4986	[3]
CAS Number	544417-40-5	
Molecular Formula	C25H18CIN5O2S2	_
Molecular Weight	520.03 g/mol	_
Appearance	Solid	_
Purity	≥98%	_
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	_
UV Absorption (λmax)	295, 346 nm	_
SMILES	NC1=NC(SCC2=CSC(C3=CC =C(CI)C=C3)=N2)=C(C#N)C(C 4=CC=C(OCCO)C=C4)=C1C# N	
InChI Key	CITWCLNVRIKQAF- UHFFFAOYSA-N	

Synthesis of Capadenoson

The synthesis of **Capadenoson** can be envisioned through a multi-step process involving the construction of two key heterocyclic intermediates followed by their coupling. The overall synthetic strategy is outlined below.





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Caption: Proposed synthetic workflow for Capadenoson.



Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations.

Step 1: Synthesis of 2-(4-chlorophenyl)-4-(chloromethyl)thiazole (Intermediate 2)

This intermediate can be prepared in a two-step sequence starting from 2-(4-chlorophenyl)thiazole, which is synthesized from 4-chlorothiobenzamide.

- Part A: Synthesis of 2-(4-chlorophenyl)thiazole
 - A mixture of 4-chlorothiobenzamide (0.07 mol), bromoacetaldehyde dimethyl acetal (0.07 mol), and concentrated hydrochloric acid (2 mL) in ethanol (280 mL) is heated at reflux for 18-24 hours.
 - The reaction progress is monitored by TLC.
 - Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
 - The resulting residue is purified by column chromatography on silica gel (eluent: methylene chloride/n-hexane) to yield 2-(4-chlorophenyl)thiazole.
- Part B: Synthesis of 2-(4-chlorophenyl)-4-(chloromethyl)thiazole
 - (2-(4-chlorophenyl)thiazol-4-yl)methanol is dissolved in dichloromethane at 0 °C.
 - Thionyl chloride (SOCl2, ~1.5 equivalents) is added dropwise to the stirred solution.
 - The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
 - The solvent and excess thionyl chloride are removed under vacuum to afford the crude product, 2-(4-chlorophenyl)-4-(chloromethyl)thiazole, which can be used in the next step without further purification.

Step 2: Synthesis of 2-amino-6-chloro-4-(4-(2-hydroxyethoxy)phenyl)pyridine-3,5-dicarbonitrile (Intermediate 1)



This core intermediate is synthesized via a multi-component reaction to form a pyridinethione, followed by chlorination.

- A mixture of 4-(2-hydroxyethoxy)benzaldehyde, 2 equivalents of malononitrile, and 1
 equivalent of a sulfur source (e.g., elemental sulfur) is refluxed in ethanol with a catalytic
 amount of a base like piperidine or morpholine.
- This one-pot reaction assembles the 2-amino-6-mercaptopyridine scaffold.
- The intermediate mercaptopyridine is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) to yield the 6-chloro derivative, Intermediate 1.

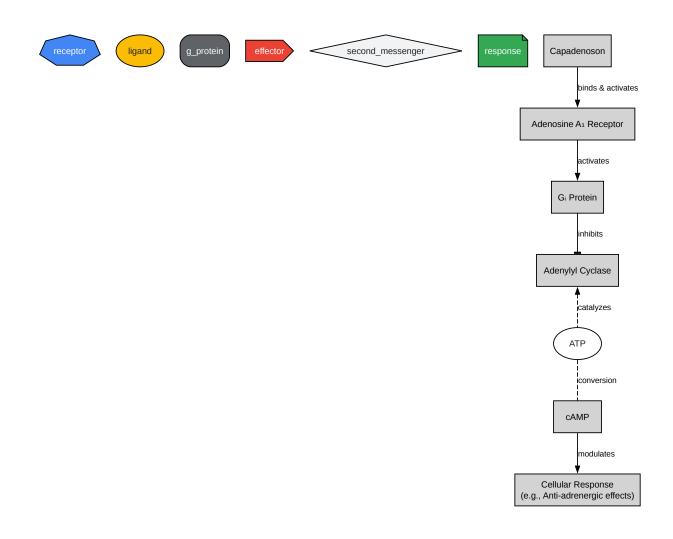
Step 3: Synthesis of Capadenoson

- To a solution of Intermediate 1 (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).
- Stir the mixture at room temperature for 15-30 minutes.
- Add a solution of Intermediate 2 (1 equivalent) in DMF to the reaction mixture.
- Heat the reaction to 50-60 °C and stir for several hours until TLC indicates the consumption of starting materials.
- After cooling, pour the reaction mixture into ice water to precipitate the crude product.
- Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography to yield **Capadenoson**.

Mechanism of Action & Signaling Pathways

Capadenoson was initially developed as a selective partial agonist for the adenosine A₁ receptor (A₁AR), a G-protein coupled receptor (GPCR). Activation of the A₁AR, which couples to the G_i protein, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to various downstream effects, including anti-adrenergic activity in cardiac tissue.





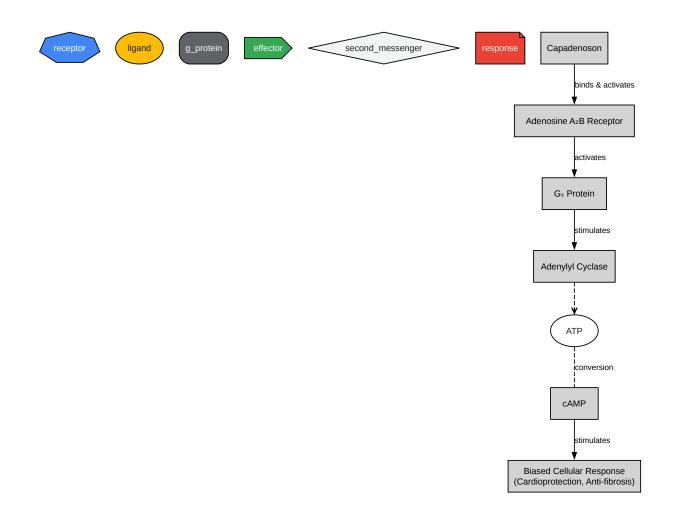
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Caption: Capadenoson signaling via the Adenosine A₁ Receptor.

More recent studies have revealed that **Capadenoson** also functions as a biased agonist at the adenosine A_2B receptor (A_2BAR). Unlike its effect on A_1AR , its interaction with A_2BAR (which couples to G_s protein) preferentially stimulates the adenylyl cyclase/cAMP pathway over



other potential downstream effectors. This finding suggests a reclassification of **Capadenoson** as a dual A₁AR/A₂BAR agonist.



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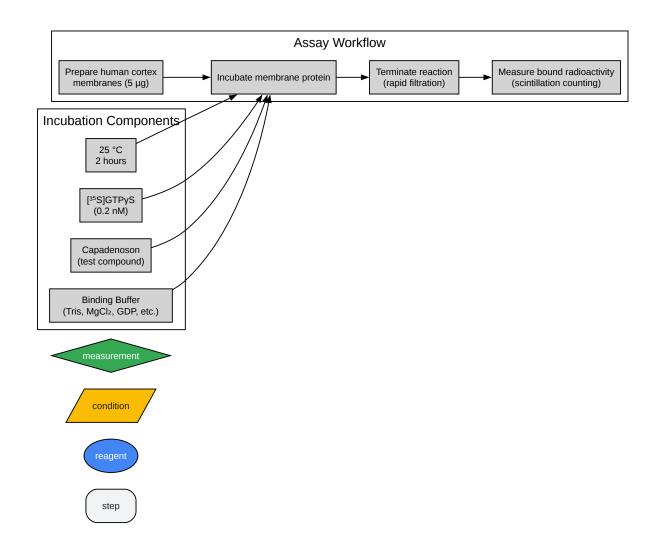
Caption: Biased agonism of Capadenoson at the Adenosine A2B Receptor.



Key Experimental Protocol: [35]GTPyS Binding Assay

To functionally characterize the activity of **Capadenoson** at its target GPCR, a [35S]GTPγS binding assay is a standard and effective method. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.





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